molecular formula C16H13IO3 B2574572 (2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid CAS No. 937599-49-0

(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid

Cat. No.: B2574572
CAS No.: 937599-49-0
M. Wt: 380.181
InChI Key: PRXMFLULFIJPHU-RMKNXTFCSA-N
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Description

(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid is an α,β-unsaturated carboxylic acid derivative characterized by:

  • A benzyloxy group at the 2-position of the phenyl ring, introducing steric bulk and electron-donating resonance effects.

Its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests niche utility or synthesis challenges .

Properties

IUPAC Name

(E)-3-(5-iodo-2-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXMFLULFIJPHU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzyloxy-substituted phenylacetic acid, followed by a Heck reaction to introduce the acrylic acid moiety. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom, leading to deiodination.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the iodine atom can produce a variety of functionalized phenylacrylic acids.

Scientific Research Applications

(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research into its derivatives may lead to new drugs for treating various diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and iodine groups can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid 2-benzyloxy, 5-iodo phenyl C₁₆H₁₃IO₃ ~380 Acrylic acid High MW due to iodine; benzyloxy enhances lipophilicity
(2E)-3-(7-Chloro-1,3-benzodioxol-5-yl)acrylic acid () 7-chloro, 1,3-benzodioxole C₁₀H₇ClO₄ 226.62 Acrylic acid Chloro and benzodioxole groups are electron-withdrawing; smaller MW
(2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)acrylic acid () 2,3-dihydrobenzofuran C₁₁H₁₀O₃ 190.19 Acrylic acid Fused oxygen-containing ring; moderate lipophilicity
(2E)-3-(1,3-benzodioxol-5-yl)acrylamide () 1,3-benzodioxole C₁₀H₉NO₃ 191.18 Acrylamide Amide group enables hydrogen bonding; lacks iodine’s steric effects
Key Observations:
  • The benzyloxy group (target) vs. benzodioxole () alters electron distribution: benzyloxy is electron-donating via resonance, while benzodioxole is electron-withdrawing .
  • Steric Bulk : The benzyloxy group in the target compound introduces greater steric hindrance compared to smaller substituents like chloro or benzodioxole in analogs .
  • Functional Groups : Acrylamide derivatives () exhibit hydrogen-bonding capacity distinct from acrylic acids, which may influence solubility or target binding .

Physicochemical Properties

  • Melting Points: Analogs with rigid structures (e.g., coumarins in ) show higher melting points (127–170°C).
  • Spectroscopy :
    • IR : The target compound’s C-I stretch (~500 cm⁻¹) and benzyloxy C-O-C (~1250 cm⁻¹) differ from chloro (C-Cl ~550–850 cm⁻¹) or benzodioxole (C-O ~1200–1300 cm⁻¹) in analogs .
    • NMR : The iodine atom in the target compound causes deshielding of adjacent protons, distinct from chloro or methoxy substituents in analogs .

Biological Activity

(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14IO3\text{C}_{16}\text{H}_{14}\text{I}\text{O}_3

This compound features a benzyloxy group and an iodine atom, which may influence its biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of phenylacrylic acids have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The presence of halogen substituents, such as iodine, often enhances the cytotoxic effects against cancer cells by increasing lipophilicity and altering the compound's interaction with cellular targets .

Table 1: Summary of Anticancer Activities

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)10Induction of apoptosis
HT-29 (Colorectal)15Inhibition of cell cycle progression
A549 (Lung)12Disruption of mitochondrial function

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancer cells, thereby inhibiting proliferation.
  • Antimicrobial Mechanism : The benzyloxy group may enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound.

Study on Cancer Cell Lines

A study investigated the effects of various phenylacrylic acid derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds with iodine substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that this compound could share similar properties .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against a range of bacterial strains. The findings indicated that compounds with similar structural features displayed selective activity against Gram-positive bacteria, supporting the hypothesis that this compound may also possess antimicrobial properties .

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